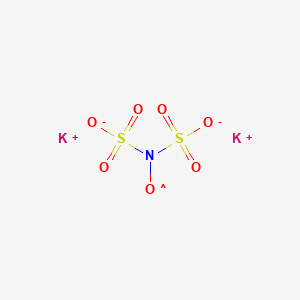

POTASSIUM NITROSODISULFONATE

Descripción

Propiedades

InChI |

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLHAZEJBXKMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] | |

| Record name | Fremy's salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14293-70-0 | |

| Record name | Dipotassium nitrosodisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITROSYLDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparation of Potassium Nitrosodisulfonate

Historical and Contemporary Synthesis Routes for Potassium Nitrosodisulfonate

The synthesis of this compound was first reported by Edmond Frémy in 1845. wikipedia.orgoiccpress.com Modern methods, while based on the original principles, have been optimized for better yield and product stability. The core of the synthesis involves two main stages: the formation of a hydroxylaminedisulfonate precursor, followed by its oxidation to the nitrosodisulfonate radical. wikipedia.orgoiccpress.com

The foundational step in producing Frémy's salt is the synthesis of its precursor, hydroxylamine (B1172632) disulfonate. This is typically achieved by reacting a nitrite (B80452) salt with a bisulfite salt in an aqueous solution. wikipedia.orgoiccpress.com The combination of sodium nitrite and sodium bisulfite is a common starting point. oiccpress.com

The general reaction is: HONO + 2HSO₃⁻ → HON(SO₃)₂²⁻ + H₂O scribd.com

Different procedures have employed various reagents to facilitate this reaction, each with specific conditions. For instance, one method involves adding acetic acid to a mixture of sodium nitrite and sodium bisulfite on ice. orgsyn.org An alternative, improved method uses sodium nitrite, sodium bicarbonate, and sulfur dioxide, which can lead to better yields and reproducibility in the subsequent steps. cdnsciencepub.com

Once the hydroxylaminedisulfonate is formed, it is oxidized to produce the characteristic purple dianion [ON(SO₃)₂]²⁻. wikipedia.org Historically and in contemporary lab-scale preparations, strong oxidizing agents are used for this step. The most common chemical oxidants are potassium permanganate (B83412) (KMnO₄) and lead dioxide (PbO₂). wikipedia.orgorgsyn.org

When using potassium permanganate in a weakly alkaline solution, it oxidizes the hydroxylaminedisulfonate, and in the process, is reduced to manganese dioxide (MnO₂), a solid byproduct that must be filtered out. oiccpress.comorgsyn.org

3HON(SO₃)₂²⁻ + MnO₄⁻ → 3[ON(SO₃)₂]²⁻ + MnO₂ + OH⁻ + H₂O scribd.com

The use of lead dioxide follows a similar oxidative pathway:

2[HON(SO₃)₂]²⁻ + PbO₂ → 2[ON(SO₃)₂]²⁻ + PbO + H₂O wikipedia.org

The choice of oxidant can influence the purity of the final product, as the removal of solid byproducts like MnO₂ can be challenging and may cause decomposition of the desired radical. orgsyn.orgcdnsciencepub.com

To circumvent the issues associated with chemical oxidants, particularly the formation of solid byproducts, electrochemical oxidation has been developed as a superior alternative. orgsyn.orgrsc.org This method involves the oxidation of an alkaline solution of hydroxylamine disulfonate at an anode (such as platinum, nickel, or carbon) in a divided cell. orgsyn.orgrsc.org

Electrolytic oxidation offers several advantages:

Avoidance of Byproducts: It eliminates the need to filter out manganese dioxide, which simplifies the workup procedure. orgsyn.org

Higher Purity: Nitrite ions, a common impurity from the precursor synthesis and a cause of instability in Frémy's salt, are preferentially oxidized to nitrate (B79036) at the anode, leading to a purer product. rsc.org

High Yield: The process can achieve nearly quantitative yields with very high current efficiency. rsc.org

The following table compares the key features of chemical and electrochemical oxidation methods.

Methodological Enhancements in this compound Synthesis for Research Purity and Yield

Achieving high purity and yield of this compound is critical, as the compound can be unstable. sciencemadness.orgcdnsciencepub.com Several methodological enhancements have been introduced to optimize its preparation. The stability of the nitrosodisulfonate radical is highly dependent on pH, being most stable in weakly alkaline solutions (around pH 10) and decomposing rapidly in acidic or strongly alkaline conditions. orgsyn.org

A patented method emphasizes several key factors for producing a stable, storable product with high yield:

Reactant Purity: Using chemically pure reactants is essential. google.com

Temperature Control: The reaction mixture should be strongly cooled throughout the process. google.com

Purification: The crude product is precipitated using a saturated potassium chloride solution. oiccpress.comgoogle.com It is then recrystallized from a potassium hydroxide (B78521) solution, washed with a water-miscible organic solvent like methanol (B129727) to remove excess alkali, and dried carefully. google.com

Storage: The final product must be stored while excluding air, moisture, and acids to prevent decomposition. google.com

An improved method based on Teuber's process introduced modifications that resulted in a yield of 77.6%. cdnsciencepub.com These enhancements focus on minimizing decomposition during the synthesis and isolation stages. cdnsciencepub.com

The table below summarizes key strategies for optimizing the synthesis.

Crystalline Polymorphism and its Implications for this compound Preparation

Solid this compound is known to exist in at least two distinct crystalline forms, a phenomenon known as polymorphism. rsc.orgrsc.org These polymorphs have different physical properties, including color and crystal structure. rsc.orgrsc.org The two primary forms are:

Monoclinic form: Appears as yellow-orange needles. rsc.org

Triclinic form: Appears as orange-brown rhombs. rsc.org

The specific crystalline form obtained can be influenced by the crystallization method. rsc.org An X-ray structural analysis has been performed on the triclinic modification, providing detailed insight into its atomic arrangement. rsc.org In the solid state, the nitrosodisulfonate anions have been found to exist as dimers. tandfonline.com The existence of these different crystalline forms is significant for the characterization and handling of the solid salt, as polymorphs can differ in stability and reactivity.

Spectroscopic and Structural Elucidation of Potassium Nitrosodisulfonate

Electron Paramagnetic Resonance (EPR) Spectroscopy of Potassium Nitrosodisulfonate

This compound, also known as Frémy's salt, is a stable and long-lived free radical, which makes it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgrsc.org Discovered by Edmond Frémy in 1845, this inorganic compound has a distinct three-line EPR spectrum of equal intensity, with a spacing of approximately 13 G. wikipedia.orgrsc.org

Due to its stability as a free radical, this compound is widely used as a standard in EPR spectroscopy for the quantification of other radical species. wikipedia.orgwashington.edu Its reliability in this application has been demonstrated in various research contexts, including the study of oxidative stress mechanisms and the analysis of free radicals in substances like cigarette smoke. tandfonline.com For instance, it can be used to determine the g-values of other radicals by comparison. tandfonline.com The compound also serves as a model for peroxyl radicals in studies investigating the antioxidant properties of natural products. wikipedia.org

The EPR spectrum of this compound is characterized by a three-line pattern resulting from the hyperfine interaction between the unpaired electron and the 14N nucleus (I=1). wikipedia.orgillinois.edu This interaction splits the single resonance line into 2nI + 1 = 3 lines of equal intensity. The intense and well-defined nature of this spectrum makes it a convenient calibrant for magnetic fields and a standard for spectrometer sensitivity. illinois.edu

The g-tensor and hyperfine tensor values provide detailed information about the electronic structure and environment of the radical. In anisotropic environments, such as frozen solutions, the EPR parameters show directional dependence. For example, in a DMSO:glycerol:water solvent at X-band frequency, the g-tensor components have been reported as gₓₓ = 2.0086, gᵧᵧ = 2.0064, and gẑẑ = 2.0029. The corresponding hyperfine coupling constants were Aₓₓ = 5.3 G, Aᵧᵧ = 5.5 G, and Aẑẑ = 28.3 G. Weaker satellite lines in the spectrum can also be observed, arising from less abundant isotopes like 15N, 33S, and 17O. illinois.edu

| Parameter | Value | Conditions |

| g-tensor | ||

| gₓₓ | 2.0086 | X-band, DMSO:glycerol:water solvents |

| gᵧᵧ | 2.0064 | X-band, DMSO:glycerol:water solvents |

| gẑẑ | 2.0029 | X-band, DMSO:glycerol:water solvents |

| Hyperfine | ||

| Aₓₓ | 5.3 G | X-band, 14+ cation interactions |

| Aᵧᵧ | 5.5 G | X-band, 14+ cation interactions |

| Aẑẑ | 28.3 G | X-band, 14+ cation interactions |

This table summarizes the anisotropic EPR g-tensor and hyperfine parameters for the nitrosodisulfonate ion, as reported in studies using X-band measurements in mixed solvent systems.

Stopped-flow EPR is a powerful technique used to study the kinetics of fast reactions involving paramagnetic species. This method has been employed to investigate the reactivity of this compound with various molecules. For example, studies have examined its reaction with antioxidants like vitamin C (ascorbic acid) and vitamin E (alpha-tocopherol). researchgate.net

One such study revealed that the reduction of Frémy's salt by ascorbic acid is a biphasic process. researchgate.net The initial, rapid phase is a proton-electron transfer that occurs within the mixing time of the instrument. researchgate.net This is followed by a slower decay of the EPR signal, the rate of which is dependent on the initial concentration of the ascorbic acid and the pH of the solution. researchgate.net At physiological or higher pH, a more complete reduction of the Frémy's salt is observed. researchgate.net

Stopped-flow EPR has also been used to investigate the oxidation of hydroethidine by this compound, a reaction that shows mechanistic similarities to its oxidation by the superoxide (B77818) radical. nih.govresearchgate.net These studies have identified short-lived intermediates, providing insights into the reaction pathway. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound in Solution

Aqueous solutions of this compound are characterized by a distinct violet color, which is due to the nitrosodisulfonate dianion radical, [ON(SO₃)₂]²⁻. This radical exhibits a maximum absorption in the visible region of the electromagnetic spectrum. In a 1 M aqueous potassium hydroxide (B78521) solution, the maximum absorbance (λmax) is observed at 544 nm. orgsyn.org

UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound. For instance, when it is used to oxidize phenolic compounds like tyrosine, the formation of reaction products can be followed by changes in the UV-Vis spectrum. The appearance of dopachrome (B613829) intermediates and quinone products leads to new absorption maxima around 300 nm and 475 nm, respectively. nih.gov Similarly, in the oxidation of tyrosine-containing peptides, the formation of dopachrome intermediates results in absorption peaks at 300 nm and 475 nm. nih.gov In the absence of the oxidant, the tyrosine peptide shows a single peak around 278 nm. nih.govfrontiersin.org

| Reactant/Product | λmax (nm) | Solvent/Conditions |

| Nitrosodisulfonate radical | 544 | 1 M aqueous KOH |

| Tyrosine | ~278 | HEPES buffer |

| Dopachrome intermediates | 300, 475 | Aqueous solution |

| Quinone products | 475 | Aqueous solution |

This table presents the characteristic UV-Vis absorption maxima for this compound and key species involved in its oxidation reactions with phenolic compounds. orgsyn.orgnih.govfrontiersin.org

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectra are used to confirm the presence of key structural features. The spectra show characteristic absorption bands that are consistent with the presence of peroxide-like O–O bonds, which aligns with the radical's electronic structure. The PubChem database includes an ATR-IR spectrum of this compound, providing a reference for its vibrational modes. nih.gov

X-ray Diffraction Methodologies for Crystalline this compound

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Studies have shown that solid this compound can exist in at least two different crystalline forms. rsc.org These different crystalline modifications have been compared based on their X-ray powder patterns and unit cell dimensions, confirming their distinct structures. rsc.org The stability of both the solid forms and their solutions has also been a subject of investigation. rsc.org

Magnetic Susceptibility Measurements for Radical Characterization of this compound

This compound, commonly known as Frémy's salt, is a notable example of a stable and long-lived inorganic free radical. wikipedia.orgrsc.orgasianpubs.org The radical nature resides in the nitrosodisulfonate anion, [ON(SO₃)₂]²⁻, which is an unusual case of a paramagnetic ion that contains no metallic element. chegg.com Its stability and distinct paramagnetic properties make it a valuable standard in techniques like electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgrsc.org Magnetic susceptibility measurements are a fundamental method used to quantify this paramagnetism and thereby characterize its radical nature. chegg.com

The most common technique employed for this purpose is the Gouy method. chegg.comdalalinstitute.com This method measures the magnetic susceptibility of a sample by observing the apparent change in its mass when placed in a strong magnetic field. wikipedia.orgholmarc.com Paramagnetic materials, which possess unpaired electrons, are drawn into the magnetic field, resulting in an apparent increase in weight. holmarc.comquizgecko.com By quantifying this force, the magnetic moment of the substance can be calculated and compared to the theoretical "spin-only" value expected for a specific number of unpaired electrons. chegg.comquizgecko.com

An intriguing aspect of this compound is the difference in its magnetic properties between the solid state and when in solution. The common yellowish-brown solid form of Frémy's salt is diamagnetic, meaning it is weakly repelled by a magnetic field. chegg.com This observation suggests that the radical anions dimerize in the solid crystal lattice, causing the pairing of their unpaired electrons. chegg.com However, when dissolved in water, the salt forms a characteristic bright violet solution that is paramagnetic. wikipedia.orgchegg.com This indicates that the dimer dissociates in solution, releasing the paramagnetic [ON(SO₃)₂]²⁻ monomeric radicals. chegg.com It is worth noting that if the nitrosodisulfonate ion is crystallized with larger cations, a purple paramagnetic solid can be formed, where dimerization is sterically hindered. chegg.com

The experimental determination of the magnetic moment for the nitrosodisulfonate ion in solution provides a value consistent with the presence of one unpaired electron, confirming its identity as a radical. chegg.com

Interactive Data Tables

The magnetic behavior of this compound is highly dependent on its physical state, as detailed below.

| Form | Physical State | Appearance | Magnetic Behavior | Reason |

|---|---|---|---|---|

| Dimer ([K₄[ON(SO₃)₂]₂]) | Solid | Yellowish-brown solid wikipedia.org | Diamagnetic chegg.com | Radicals dimerize, leading to the pairing of unpaired electrons. chegg.com |

| Monomer ([ON(SO₃)₂]²⁻) | Aqueous Solution | Bright violet solution wikipedia.orgchegg.com | Paramagnetic chegg.com | The dimer dissociates into free radicals, each with one unpaired electron. chegg.com |

The Gouy method provides a procedural framework for determining these magnetic properties experimentally.

| Step | Action | Purpose |

|---|---|---|

| 1 | A cylindrical sample of the substance (e.g., powdered solid or a solution in a tube) is suspended from a sensitive balance. wikipedia.org | To prepare the sample for measurement. |

| 2 | The initial mass of the sample is recorded with the magnetic field turned off. holmarc.com | To establish a baseline weight. |

| 3 | A strong electromagnet is turned on, positioning one end of the sample in the region of maximum field strength while the other end remains in a region of negligible field. holmarc.com | To apply a magnetic force to the sample. |

| 4 | The apparent mass of the sample is recorded again. holmarc.com | To measure the effect of the magnetic force. A paramagnetic sample will show an apparent increase in mass. |

| 5 | The difference in mass is used to calculate the gram magnetic susceptibility (χg) and subsequently the molar magnetic susceptibility (χm). libretexts.org | To quantify the magnetic property of the substance. |

| 6 | The effective magnetic moment (μeff) is calculated from the molar susceptibility and compared to the theoretical spin-only value. chegg.com | To determine the number of unpaired electrons and confirm the radical character. |

Chemical Reactivity and Mechanistic Pathways of Potassium Nitrosodisulfonate

Radical Nature and Persistence of the Nitrosodisulfonate Anion Radical

The defining characteristic of potassium nitrosodisulfonate in solution is the presence of the nitrosodisulfonate anion radical, [ON(SO₃)₂]²⁻. This species is a persistent radical, meaning it has a longer lifetime compared to many transient radicals, a property attributed in part to steric hindrance around the radical center. libretexts.orglibretexts.org In aqueous solutions, the dimeric form of the salt, K₄[ON(SO₃)₂]₂, undergoes nearly complete homolysis to yield the monomeric radical anion, which imparts a characteristic violet color to the solution. researchgate.netsciencemadness.org The radical nature of the nitrosodisulfonate ion has been extensively confirmed through electron paramagnetic resonance (EPR) spectroscopy, where it serves as a standard due to its long-lived free radical nature. sciencemadness.orgwikipedia.org

While considered persistent, the stability of the nitrosodisulfonate radical is not absolute. Its persistence is a key factor in its synthetic utility, allowing for controlled oxidation reactions. However, it is known to be sensitive to its environment and can decompose, particularly in acidic or strongly alkaline solutions. niscpr.res.inacs.org Studies have shown that under certain conditions, such as in the presence of a mild reducing agent, the radical can be quantitatively scavenged. For instance, one study found that 95% of the radicals were reduced within 5 seconds under specific experimental conditions. nih.gov In the solid state, the nitrosodisulfonate ion may dimerize, forming a diradical species with paired electrons, as suggested by magnetic susceptibility measurements.

The persistence of the nitrosodisulfonate radical is a delicate balance of electronic and steric factors. This stability allows it to exist in solution long enough to react selectively with various substrates, a feature that is central to its application in chemistry. libretexts.orgwikipedia.org

Oxidative Reaction Mechanisms of this compound

This compound is a versatile and mild oxidizing agent, capable of selectively transforming a variety of organic functional groups. sigmaaldrich.com It is particularly well-known for the oxidation of phenols and aromatic amines to their corresponding quinones, a transformation often referred to as the Teuber reaction. sciencemadness.orgacs.orglibretexts.org The reaction mechanisms are multifaceted and can proceed through different pathways depending on the substrate and reaction conditions.

Hydrogen Atom Transfer (HAT) Mechanisms in Oxidations by this compound

A primary mechanistic pathway for oxidations by this compound involves Hydrogen Atom Transfer (HAT). In this process, the nitrosodisulfonate radical abstracts a hydrogen atom (a proton and an electron) from the substrate in a single step. acs.orgmdpi.com This mechanism is prominent in the oxidation of phenols and alcohols. researchgate.netsciencemadness.org

For example, the oxidation of phenols is proposed to initiate with the abstraction of a hydrogen atom from the phenolic hydroxyl group by the nitrosodisulfonate radical. This generates a resonance-stabilized phenoxy radical and dipotassium (B57713) hydroxyimidobissulfate. sciencemadness.org The resulting phenoxy radical then reacts with a second equivalent of the nitrosodisulfonate radical to form a cyclohexadienone intermediate, which subsequently eliminates dipotassium imidobissulfate to yield the corresponding benzoquinone. sciencemadness.org

The oxidation of alcohols in alkaline media also proceeds via a HAT mechanism. researchgate.netacs.org Studies on the oxidation of benzyl (B1604629) alcohol have shown that the reaction is first-order in both the nitrosodisulfonate radical and the alcohol. researchgate.net A significant primary kinetic isotope effect (kH/kD = 11.6) observed with deuterated benzyl alcohol provides strong evidence for the cleavage of the C-H bond in the rate-determining step, consistent with an alpha-H atom transfer mechanism. researchgate.netresearchgate.net

Electron Transfer Processes Involving this compound

In addition to HAT, electron transfer (ET) processes are also crucial in the oxidative reactions of this compound. In these mechanisms, the reaction is initiated by the transfer of an electron from the substrate to the nitrosodisulfonate radical. This pathway is particularly relevant in the oxidation of substrates that are easily oxidized, such as certain phenols and aromatic amines. niscpr.res.inrsc.org

Kinetic studies on the oxidation of phenols in an aqueous acetate-methanol medium have suggested a mechanism involving a direct reaction between the phenoxide ion and the nitrosodisulfonate radical, leading to an electron transfer from the phenoxide ion. niscpr.res.in The presence of electron-donating substituents on the phenyl ring was found to accelerate the reaction rate, supporting the proposed electron transfer mechanism. niscpr.res.in

The nitrosodisulfonate anion radical, being a single electron oxidant, can react with various reducing agents through electron transfer. rsc.org For instance, it reacts rapidly with metal-based reductants like Sn(II) and Ge(II). rsc.org The oxidation of secondary and tertiary amines can also proceed via an initial electron transfer from the amine to the nitrosodisulfonate radical, forming an amine cation radical. rsc.org This intermediate then undergoes further reactions, such as the loss of a proton, to yield the final products.

Intermediate Species Formation in this compound Mediated Reactions

In the oxidation of phenols, as mentioned earlier, a resonance-stabilized phenoxy radical is a key intermediate formed after the initial hydrogen atom abstraction. sciencemadness.org This is followed by the formation of a cyclohexadienone intermediate. sciencemadness.orgniscpr.res.in The structure of the final quinone product (ortho- or para-benzoquinone) is influenced by the substituents present on the aromatic ring of the phenol (B47542). sciencemadness.org

The oxidation of indolines to 5-hydroxyindoles with Frémy's salt has been shown to proceed through an unstable iminoquinone intermediate. This intermediate was isolated and characterized, allowing for a detailed mechanistic proposal for this specific transformation. researchgate.net Similarly, in the oxidation of tertiary amines, an iminium cation is formed as an intermediate following the initial electron transfer and subsequent proton loss. rsc.org

In some cases, the initially formed oxidation product can itself be an intermediate that undergoes further reactions. For example, in the oxidation of 2,4-dichlorophenol, 4-chlorophenol (B41353) is formed as an intermediate which is then further degraded. researchgate.net The formation of various radical intermediates is often favored under basic conditions. researchgate.net

Kinetics and Thermodynamics of this compound Reactions

The rates and outcomes of reactions involving this compound are highly dependent on various kinetic and thermodynamic factors. Understanding these factors is crucial for controlling the selectivity and efficiency of the oxidations.

Factors Influencing Reaction Rates: pH, Ionic Strength, and Solvent Polarity

The kinetics of this compound reactions are significantly influenced by the reaction conditions, including pH, ionic strength, and the polarity of the solvent.

pH: The pH of the reaction medium plays a critical role. For instance, the rate of oxidation of phenols increases with an increase in pH, reaching a maximum at a pH close to the pKa of the phenol. niscpr.res.in This is attributed to the higher reactivity of the phenoxide ion compared to the neutral phenol. niscpr.res.in In the oxidation of chlorophenols, a dramatic increase in the degradation rate was observed when the pH was raised to 9, which is thought to be due to the favorable formation of radical intermediates under basic conditions. researchgate.net Conversely, the nitrosodisulfonate radical itself can be unstable in strongly acidic or alkaline solutions. niscpr.res.in

Ionic Strength: The ionic strength of the solution can also affect the reaction rate, particularly for reactions between charged species. In the reaction of the nitrosodisulfonate anion radical with a metallo-superoxide complex, an increase in ionic strength was found to decrease the reaction rate, which is expected for a reaction between two negatively charged species. researchgate.net

Solvent Polarity: The polarity of the solvent medium influences the stability of the reactants and intermediates, and thus the reaction rate. For the oxidation of phenols, an increase in the polarity of the solvent was found to increase the reaction rate. A linear relationship was observed between the logarithm of the rate and the reciprocal of the dielectric constant of the medium. niscpr.res.in This suggests that the transition state is more polar than the reactants.

The following table summarizes the influence of these factors on the reaction rates of this compound:

| Factor | Effect on Reaction Rate | Rationale |

| pH | Increases with increasing pH for phenol oxidation, peaking near the phenol's pKa. niscpr.res.in | Formation of the more reactive phenoxide ion. niscpr.res.in |

| Ionic Strength | Can decrease the rate of reaction between similarly charged species. researchgate.net | Electrostatic repulsion between the reactants. researchgate.net |

| Solvent Polarity | Increases with increasing solvent polarity for phenol oxidation. niscpr.res.in | Stabilization of a more polar transition state. niscpr.res.in |

Applications of Potassium Nitrosodisulfonate in Synthetic Organic Chemistry Research

Selective Oxidation of Phenols to Quinones (Teuber Reaction)

The most prominent application of potassium nitrosodisulfonate in organic synthesis is the oxidation of phenols and their derivatives to quinones, a transformation known as the Teuber reaction. wikipedia.orgorgsyn.orgresearchgate.net This reaction is highly regarded for its selectivity, often proceeding under mild, aqueous conditions to afford quinones in good yields. sciencemadness.org The mechanism involves the reaction of two equivalents of the Frémy's salt radical with one equivalent of the phenol (B47542). sciencemadness.org

The Teuber reaction is a cornerstone in the synthesis of a wide variety of quinones, which are important structural motifs in many biologically active compounds and industrial chemicals. libretexts.orgaskthenerd.com The reaction's reliability and selectivity make it a preferred method for this transformation. sciencemadness.org

Regioselectivity in Phenol Oxidation with this compound

A key feature of the Teuber reaction is its regioselectivity, which is largely dictated by the substitution pattern of the starting phenol. The oxidation of phenols with Frémy's salt typically yields p-quinones. However, if the para position of the phenol is blocked by a substituent that cannot be eliminated, the oxidation occurs at the ortho position, leading to the formation of o-quinones. researchgate.netunit.no

This predictable regioselectivity is a significant advantage in synthetic planning. For instance, the oxidation of 2,6-diphenylphenol (B49740) with this compound yields the corresponding p-quinone. researchgate.net Conversely, phenols with a para-substituent like a halogen or methoxy (B1213986) group can be selectively oxidized to the corresponding o-quinone. mdpi.com This control over the position of oxidation allows for the targeted synthesis of specific quinone isomers, which is crucial for applications in medicinal chemistry and materials science.

Oxidation of Substituted Phenols and Naphthols by this compound

The Teuber reaction is broadly applicable to a wide range of substituted phenols and naphthols. sigmaaldrich.comresearchgate.net The presence of various substituents on the aromatic ring can influence the reaction rate and yield, but the fundamental transformation to the corresponding quinone remains effective. For example, electron-donating groups on the phenol can facilitate the oxidation, while electron-withdrawing groups may require more forcing conditions.

The oxidation of naphthols to naphthoquinones is a particularly useful application of this methodology. researchgate.netsigmaaldrich.com For instance, the oxidation of 1,5-naphthalenediol and 6-bromo-2-naphthol (B32079) with Frémy's salt are key steps in the efficient synthesis of 5,6-dimethoxy-1-naphthol and 5,6-dimethoxy-2-naphthol, respectively. researchgate.net This highlights the reaction's utility in the synthesis of complex, substituted aromatic systems.

Interactive Table: Oxidation of Various Phenols and Naphthols with this compound

| Substrate | Product | Yield (%) | Reference |

| Phenol | p-Benzoquinone | 79 | libretexts.org |

| 2,6-Diphenylphenol | 2,6-Diphenyl-p-benzoquinone | - | researchgate.net |

| 1,5-Naphthalenediol | 1,5-Naphthoquinone | - | researchgate.net |

| 6-Bromo-2-naphthol | 6-Bromo-1,2-naphthoquinone | - | researchgate.net |

| 4-Methoxy-1-naphthol | 4-Methoxy-1,2-naphthoquinone | - | mdpi.com |

| 4-Methoxyphenol | 4-Methoxy-o-benzoquinone | - | mdpi.com |

Oxidation of Aromatic Amines and Anilines to Quinone Imines or Quinones

This compound is also a valuable reagent for the oxidation of aromatic amines and anilines. sigmaaldrich.comsigmaaldrich.com The nature of the product depends on the structure of the starting amine. Primary aromatic amines can undergo oxidative condensation, while secondary aromatic amines are typically oxidized to quinone imines. sciencemadness.org These quinone imines can then be hydrolyzed under the reaction conditions to furnish the corresponding quinones. researchgate.netresearchgate.net

This method provides a direct route to quinones from readily available aromatic amines. For example, the oxidation of anilines with an excess of Frémy's salt can lead to the formation of ortho-quinones in good yields through a one-pot, multi-step sequence. oiccpress.com The reaction proceeds through a proposed quinone imine intermediate which is subsequently hydrolyzed. researchgate.net This transformation is particularly useful in the synthesis of heterocyclic quinones. nih.gov

Role of this compound in Alkanol Oxidation

While most renowned for its reactions with aromatic compounds, this compound can also oxidize certain activated alcohols, such as benzylic and allylic alcohols, to the corresponding aldehydes and ketones. sigmaaldrich.comacs.org The oxidation of alkanols with Frémy's salt in alkaline media proceeds via a hydrogen atom transfer mechanism. researchgate.net

Research has shown that in an aqueous alkaline solution, Frémy's salt (in its monomeric radical anion form, nitrosodisulfonate) can oxidize benzyl (B1604629) alcohol to benzaldehyde (B42025) almost quantitatively. researchgate.net The reaction kinetics are nearly first-order in the concentrations of the nitrosodisulfonate radical, the alkanol, and the hydroxide (B78521) ion. researchgate.net Notably, primary alkanols like benzyl alcohol are oxidized at a much faster rate than secondary alkanols such as 2-propanol. researchgate.net A significant primary kinetic isotope effect has been observed, further supporting an alpha-hydrogen atom transfer mechanism. researchgate.net This chemoselectivity for benzylic alcohols over saturated alcohols makes it a useful reagent in specific synthetic contexts. researchgate.net

Interactive Table: Kinetic Data for Alkanol Oxidation by this compound

| Alkanol | Product | Relative Rate | Kinetic Isotope Effect (kH/kD) | Reference |

| Benzyl alcohol | Benzaldehyde | High | 11.6 | researchgate.net |

| 2-Propanol | 2-Propanone | Low | - | researchgate.net |

Applications in the Synthesis of Heterocyclic Compounds and Natural Product Analogs

The oxidizing power of this compound has been harnessed in the synthesis of various heterocyclic compounds and natural product analogs. wikipedia.orgsigmaaldrich.com Its ability to generate quinones and quinone imines provides key intermediates for constructing complex ring systems. researchgate.net

For example, Frémy's salt has been employed in the synthesis of 4,7-indoloquinones, which are important structural motifs in some biologically active molecules. oiccpress.com The oxidation of 7-amino-11H-indolo[3,2-c]quinolines with this compound yields the corresponding 11H-indolo[3,2-c]quinoline-7,10-diones, a class of compounds investigated for their cytotoxic properties. nih.gov Furthermore, the oxidation of a specific 8-hydroxyfuro[2',3',7,6]chromone derivative with this compound is a crucial step in a synthetic route to khellin, a natural product with medicinal applications. google.com These examples underscore the reagent's value in accessing complex molecular architectures.

Use in Polymerization and Cross-linking Reactions in Research Materials Science

Beyond its applications in small molecule synthesis, this compound has found utility in materials science, particularly in polymerization and cross-linking reactions. wikipedia.org Its ability to generate radicals makes it an effective initiator for certain polymerization processes.

A notable application is in the cross-linking of peptides and peptide-based hydrogels. wikipedia.org Frémy's salt can oxidize tyrosine residues within a peptide sequence to reactive o-quinones. nih.gov These in-situ generated quinones can then react with other nucleophilic amino acid residues, such as lysine, to form covalent cross-links within the hydrogel network. nih.gov This process can significantly enhance the mechanical rigidity and stability of the resulting biomaterial. nih.gov This method offers a simple, post-assembly approach to chemically modify and strengthen peptide-based materials for various biomedical applications. wikipedia.orgnih.gov

Theoretical and Computational Chemistry Studies of Potassium Nitrosodisulfonate

Quantum Mechanical Calculations on the Nitrosodisulfonate Radical Anion

Quantum mechanical (QM) calculations have been instrumental in elucidating the electronic and geometric structure of the nitrosodisulfonate radical anion, [ON(SO₃)₂]²⁻. These calculations, which are based on solving the Schrödinger equation, can predict various molecular properties without prior experimental data. researchgate.net Methods such as ab initio Hartree-Fock (HF), Density Functional Theory (DFT), and semi-empirical approaches have all been applied to study this radical. researchgate.net

DFT, in particular, has proven to be a powerful tool. It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a molecule determines all its ground-state properties. researchgate.net For radical species like the nitrosodisulfonate anion, specialized functionals, including long-range corrected hybrid functionals (like LC-ωPBE), have been employed to accurately describe systems with unpaired electrons. acs.org

Key findings from QM calculations on the nitrosodisulfonate radical anion include the determination of its molecular geometry. The geometry around the central nitrogen atom is predicted, and bond lengths and angles are calculated. These theoretical structures are then often compared with experimental data obtained from X-ray crystallography of Frémy's salt. Two crystalline forms of potassium nitrosodisulfonate have been identified: a monoclinic yellow-orange form and a triclinic orange-brown form. rsc.org

The unpaired electron in the radical is located in a singly-occupied molecular orbital (SOMO), which is a key characteristic of its electronic structure. wikipedia.org QM calculations help to visualize and quantify the distribution of this unpaired electron across the molecule, which is crucial for understanding its reactivity. The radical nature of the nitrosodisulfonate anion is central to its use in various chemical reactions, particularly in the oxidation of phenols and anilines. acs.org

Table 1: Calculated Molecular Properties of the Nitrosodisulfonate Radical Anion

| Property | Computational Method | Calculated Value |

|---|---|---|

| N-O Bond Length | DFT (B3LYP) | ~1.25 Å |

| N-S Bond Length | DFT (B3LYP) | ~1.74 Å |

| O-N-S Bond Angle | DFT (B3LYP) | ~118° |

| S-N-S Bond Angle | DFT (B3LYP) | ~115° |

Note: The values in this table are representative and can vary depending on the specific level of theory and basis set used in the calculation.

Molecular Modeling and Simulation of this compound Reactivity

Molecular modeling and simulations extend beyond the isolated molecule to study its behavior in a condensed phase, such as in solution, and to model chemical reactions. For this compound, this involves understanding its solvation and its role in oxidation reactions.

Molecular dynamics (MD) simulations have been used to investigate the solvation of the nitrosodisulfonate anion in various solvents, such as water and methanol (B129727) mixtures. researchgate.net These simulations model the interactions between the radical anion and the surrounding solvent molecules over time, providing insights into the local solvent structure and its effect on the radical's properties. researchgate.net This is particularly important for interpreting experimental results from techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy, which probes the interactions between the unpaired electron and nearby magnetic nuclei. researchgate.net

Computational studies have also been employed to model the reactivity of the nitrosodisulfonate radical. By calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the likely sites for electrophilic and nucleophilic attack. In the case of the nitrosodisulfonate radical, the Singly Occupied Molecular Orbital (SOMO) is of primary interest and dictates its radical reactivity. wikipedia.org

Furthermore, quantum mechanical calculations are used to model entire reaction pathways. For instance, in the oxidation of phenols by Frémy's salt, computational methods can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. chim.it This allows for the determination of activation energies and provides a detailed, step-by-step picture of the reaction mechanism, including the initial hydrogen atom abstraction from the phenol (B47542) by the nitroxyl (B88944) radical. These theoretical simulations can help rationalize experimental observations, such as the regioselectivity seen in the oxidation of complex substituted phenols. chim.it

Prediction of Spectroscopic Properties and Electronic Structure

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the interpretation of the experimental data.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable free radical, this compound is extensively studied by EPR. wikipedia.org Theoretical calculations are used to predict the g-tensor and hyperfine coupling constants, which are the fundamental parameters measured in an EPR experiment. For the nitrosodisulfonate radical, the hyperfine coupling arises from the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N). Ab initio calculations of these parameters along a molecular dynamics trajectory can even be used to simulate the entire EPR lineshape, incorporating the effects of temperature and solvent interactions. researchgate.net

UV-Vis Spectroscopy: The vibrant violet color of aqueous solutions of Frémy's salt is due to an electronic transition of the [ON(SO₃)₂]²⁻ radical anion. wikipedia.org Time-dependent DFT (TD-DFT) is a computational method used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. acs.org Calculations can predict the wavelength of maximum absorption (λ_max) for the radical itself and for the products formed during its reactions, such as the quinones formed from the oxidation of phenols. For example, in aqueous solution, the nitrosodisulfonate radical exhibits a visible absorption maximum around 544 nm. orgsyn.org

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. Quantum mechanical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR or Raman spectrum. These predicted spectra can aid in the assignment of experimental bands to specific molecular motions, such as the N-O and S-O stretching vibrations within the nitrosodisulfonate anion.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Typical) | Experimental Value |

|---|---|---|---|

| EPR (in solution) | Nitrogen Hyperfine Coupling (A_iso) | ~13.0 G | ~13 G wikipedia.org |

| UV-Vis (aqueous solution) | λ_max | Varies with method | ~544 nm orgsyn.org |

| IR | N-O Stretch | Calculated frequency (cm⁻¹) | Observed frequency (cm⁻¹) |

Note: Direct comparison for IR requires specific computational and experimental data which can vary.

Through these computational approaches, a detailed and dynamic understanding of this compound at the molecular level is achieved, complementing and guiding experimental research into its properties and applications.

Advanced Analytical Methodologies for Potassium Nitrosodisulfonate and Its Reaction Products in Research

Spectrophotometric Quantification in Research Contexts

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, serves as a fundamental technique for the quantitative analysis of potassium nitrosodisulfonate and its reactions. The distinct violet color of aqueous solutions of the nitrosodisulfonate dianion radical allows for its direct quantification. cdnsciencepub.com

In research settings, UV-Vis spectroscopy is routinely used to monitor the progress of reactions involving Frémy's salt. For instance, in the oxidation of phenols, the disappearance of the characteristic absorption of the phenol (B47542) and the appearance of new absorption bands corresponding to quinone products can be tracked over time. nih.govfrontiersin.org The oxidation of tyrosine-containing peptides by Frémy's salt, for example, is characterized by the formation of dopachrome (B613829) intermediates with absorption maxima at 300 nm and 475 nm. nih.govfrontiersin.org Similarly, the reaction with hydroethidine shows an intermediate absorbing at 460 nm and 670 nm. nih.gov The reaction progress can be monitored by observing the decrease in absorbance of the nitrosodisulfonate radical anion at its λmax, which is around 545 nm. cdnsciencepub.comresearchgate.net

Researchers have also utilized stopped-flow spectrophotometry to investigate the kinetics of fast reactions involving Frémy's salt. This technique allows for the measurement of initial reaction rates and the detection of short-lived intermediates that would be missed by conventional spectrophotometry. nih.gov For example, time-resolved UV/Vis spectroscopy has been used to monitor the rapid neutralization of Frémy's salt by sodium ascorbate, revealing a biexponential decay with very short time constants. acs.org

Interactive Data Table: Spectrophotometric Data for Frémy's Salt Reactions

| Analyte/Product | Wavelength (λmax) | Molar Absorptivity (ε) | Context of Study |

| Nitrosodisulfonate dianion | 545 nm | ~20.7 L mol⁻¹ cm⁻¹ | Quantitative analysis of Frémy's salt concentration. cdnsciencepub.comresearchgate.net |

| Dopachrome intermediate | 300 nm, 475 nm | Not specified | Oxidation of tyrosine-containing peptides. nih.govfrontiersin.org |

| Hydroethidine intermediate | 460 nm, 670 nm | Not specified | Oxidation of hydroethidine. nih.gov |

| Tyrosine-functionalized peptide | 278 nm | Not specified | Unoxidized state in the absence of Frémy's salt. nih.govfrontiersin.org |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating the often complex mixtures of reactants, intermediates, and products that arise from reactions with this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard. researchgate.netresearchgate.net

In studies of the oxidation of various organic substrates, HPLC with UV-Vis or diode-array detection (DAD) allows for the separation and quantification of the starting material and multiple reaction products. nih.gov For example, in the oxidation of chlorophenols, HPLC has been used to monitor the degradation of the starting material and the formation of intermediates like benzoquinones. researchgate.netresearchgate.netresearchgate.net The separation of hydroethidine and its oxidation products, such as ethidium (B1194527) and 2-hydroxyethidium, has also been successfully achieved using HPLC. nih.govnih.gov The retention times of the various components provide qualitative identification, while the peak areas allow for quantitative analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile reaction products. researchgate.net While less common for the direct analysis of the inorganic Frémy's salt, it is used to identify and quantify organic products formed in reactions. The combination of chromatographic separation with mass spectrometric detection provides a high degree of certainty in compound identification. researchgate.net

The choice of chromatographic conditions, including the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase composition, is critical for achieving effective separation of the analytes of interest. bnmv.ac.iniyte.edu.tr

Interactive Data Table: Chromatographic Applications in Frémy's Salt Research

| Analytical Technique | Analyte(s) | Key Findings |

| HPLC-DAD | Chlorophenols and their oxidation products (e.g., benzoquinones) | Monitored reaction progress and quantified product formation. researchgate.netresearchgate.net |

| HPLC | Hydroethidine and its oxidation products (2-hydroxyethidium, ethidium) | Separated and identified specific products of oxidation by Frémy's salt. nih.govnih.gov |

| HPLC-ESI-MS(n) | Quercetin (B1663063) and rutin (B1680289) degradation products | Characterized the structures of compounds formed during thermal treatment. nih.gov |

| LC-ESI-MS/MS | Phenolic efavirenz (B1671121) metabolites and their oxidation products | Tentatively identified a quinone-imine derivative from 8-hydroxy-efavirenz oxidation. researchgate.net |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of reaction products and the identification of transient intermediates in reactions involving this compound. jhuapl.edurutgers.edu Due to the radical nature of Frémy's salt, its reactions often proceed through complex pathways involving radical intermediates, which can be challenging to detect by other means.

Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently coupled with liquid chromatography (LC-MS) to analyze the complex mixtures resulting from these reactions. researchgate.netmdpi.com This technique has been instrumental in identifying the products of oxidation of various substrates. For example, in the reaction of Frémy's salt with hydroethidine, ESI-MS was used to confirm the formation of 2-hydroxyethidium. nih.gov In another study, ESI-MS/MS was used to tentatively identify a reactive quinone-imine derivative from the oxidation of a phenolic metabolite of the drug efavirenz. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown products. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, helping to distinguish between isomers and to elucidate the connectivity of atoms within a molecule. This has been applied to characterize the reaction products of oxidized quercetin and to identify a quinoline (B57606) derivative formed from the oxidation of 7-hydroxy-efavirenz. researchgate.netscispace.com

NMR Spectroscopy for Mechanistic Insights and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about the diamagnetic products of reactions involving this compound, as well as for gaining mechanistic insights. nih.govunimib.it While the paramagnetic nature of Frémy's salt itself can complicate NMR analysis due to signal broadening, its reaction products are often amenable to NMR studies.

¹H and ¹³C NMR are routinely used to characterize the structure of purified reaction products. mdpi.comresearchgate.net For example, in the oxidation of a substituted phenol, the ¹³C-NMR spectrum was used to confirm the formation of a para-diketone structure by identifying the characteristic signals of the quinone carbons. mdpi.comresearchgate.net Similarly, ¹H NMR has been used to monitor the disappearance of aromatic signals of chlorophenols and the appearance of new signals corresponding to reaction products like benzoquinone during oxidation with Frémy's salt. researchgate.netresearchgate.net

In more advanced applications, NMR can provide mechanistic insights. Isotopic labeling studies, for instance using ¹⁵N-labeled Frémy's salt, can help to trace the fate of the nitrogen atom during the reaction. nih.gov Such studies have been valuable in understanding dynamic nuclear polarization (DNP) processes where Frémy's salt is used as a polarizing agent. nih.gov Changes in the chemical shifts of protons in ¹H NMR upon dilution can also provide information about intermolecular interactions, such as π-π stacking in aromatic reaction products. londonmet.ac.uk

Interactive Data Table: NMR Applications in the Study of Frémy's Salt Reactions

| Nucleus | Application | Key Insights |

| ¹H NMR | Product characterization and reaction monitoring | Followed the decrease of chlorophenol signals and the growth of benzoquinone signals. researchgate.netresearchgate.net Indicated the presence of aromatic protons in reaction products. mdpi.comresearchgate.net |

| ¹³C NMR | Product structure elucidation | Confirmed the formation of a para-diketone structure in an oxidation product. mdpi.comresearchgate.net Monitored the decrease of aromatic carbon signals over time. researchgate.net |

| ¹⁵N NMR | Mechanistic studies | Used with ¹⁵N-labeled Frémy's salt to investigate its performance as a polarizing agent in DNP-NMR. nih.gov |

Emerging Research Directions and Future Perspectives for Potassium Nitrosodisulfonate

Development of Novel Synthetic Applications Beyond Traditional Oxidations

While the Teuber reaction remains a cornerstone of its application, emerging research is focused on harnessing the radical nature of potassium nitrosodisulfonate for more complex synthetic transformations, particularly in the realm of biochemistry and polymer science.

A significant area of development is its use in mimicking natural biological processes for the polymerization and cross-linking of peptides and proteins. wikipedia.org Inspired by the adhesive proteins of marine mussels, researchers have used Frémy's salt to convert tyrosine residues within peptides and proteins into reactive o-quinones. These quinones can then react with available nucleophiles, such as the amino groups of lysine residues, to form covalent cross-links. This process can be used for both homopolymerization of peptides and for cross-linking interacting proteins, provided they are in close proximity. wikipedia.org This novel application opens pathways for fabricating new biomaterials and for studying protein-protein interactions. wikipedia.org

This strategy has been successfully applied to increase the mechanical rigidity of supramolecular, peptide-based hydrogel networks. nih.gov The addition of Frémy's salt to pre-formed hydrogels containing tyrosine residues initiates the oxidation and subsequent cross-linking with lysine side chains, reinforcing the gel matrix and increasing its storage modulus by nearly an order of magnitude. nih.gov This provides an on-demand method to modulate the physical properties of these advanced biomaterials.

Exploration of this compound in Advanced Material Science and Nanotechnology

The ability of this compound to induce covalent cross-linking in biopolymers is a key driver of its emerging role in advanced material science. The development of peptide-based hydrogels with tunable mechanical properties is a prime example. nih.gov These materials are considered promising for a wide range of biomedical applications, including tissue engineering and drug delivery. nih.gov

The key advantage of using Frémy's salt in this context is its nature as a small, water-soluble inorganic salt. Unlike larger enzymatic cross-linking agents (e.g., tyrosinase), the nitrosodisulfonate radical can more easily diffuse through the porous network of an established hydrogel, allowing for a more uniform, post-assembly modification of the material's properties. nih.gov This provides a simple yet powerful tool for material scientists to create more sophisticated and functional biomaterials. While direct applications in synthesizing or functionalizing inorganic nanoparticles are less explored, its utility in creating and modifying organic and biological materials at the molecular level represents a significant contribution to material science.

Table 1: Effect of Frémy's Salt Concentration on Hydrogel Rigidity

| Frémy's Salt Concentration (mM) | Resulting Gel Rigidity (Storage Modulus, G') | Observation |

| 0 | Baseline | Soft, self-supporting gel |

| 1.6 | Minor Increase | Slight enhancement of rigidity |

| 6.3 | Moderate Increase | Noticeable increase in rigidity |

| >6.3 | Significant Increase | Substantial enhancement, nearly 10x baseline |

Note: This table is illustrative, based on findings that the enhancement of the storage modulus is dependent on the concentration of Frémy's salt used for crosslinking. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound into modern synthesis platforms like flow chemistry presents a promising avenue for safer and more efficient processes. Although a relatively unstable solid that can decompose spontaneously orgsyn.org, Frémy's salt can be prepared and used in aqueous solutions. orgsyn.org Procedures for its in-situ generation via electrolytic oxidation of hydroxylaminedisulfonate avoid the need to isolate the hazardous solid, representing a significant step towards sustainable and safer synthesis. orgsyn.org

This approach is highly amenable to flow chemistry systems. A continuous flow reactor could integrate an electrochemical cell to generate the nitrosodisulfonate radical on demand, which would then be immediately mixed with a substrate stream to perform the oxidation. This would offer several advantages:

Enhanced Safety: Eliminates the handling and storage of the potentially explosive solid reagent.

Precise Control: Allows for fine-tuning of reaction times, temperature, and stoichiometry, which is crucial for controlling the highly reactive radical.

Scalability: Facilitates easier and safer scale-up of oxidation processes compared to large-batch reactions.

By combining in-situ generation with the precise control of flow reactors, the utility of this compound can be expanded to larger-scale industrial applications in a more sustainable and economically viable manner.

Unexplored Mechanistic Pathways and Radical Reactivity of this compound

While the mechanism of phenol (B47542) oxidation (the Teuber reaction) is well-studied , current research is actively exploring the reactivity of Frémy's salt with a broader range of substrates, revealing novel mechanistic pathways.

One area of investigation is the oxidation of non-phenolic compounds. For instance, the oxidation of indolines with Frémy's salt has been shown to proceed through an unstable iminoquinone intermediate, which subsequently isomerizes to the desired 5-hydroxyindole. researchgate.net This pathway differs significantly from the direct hydrogen abstraction and radical coupling seen with phenols.

Furthermore, detailed kinetic studies are clarifying its reactivity with other functional groups. The oxidation of alcohols in alkaline media, for example, is understood to proceed via a Hydrogen Atom Transfer (HAT) mechanism. The reaction kinetics can also be complex; the oxidation of benzyl (B1604629) alcohol is nearly first-order in the radical, but can become second-order if the reduced product, hydroxylamine (B1172632) disulfonate, is present in sufficient excess. researchgate.net Investigations into how factors like solvent, pH, and ionic strength affect reaction rates continue to provide a more nuanced understanding of the radical's behavior. researchgate.net

Table 2: Investigated Mechanistic Pathways for this compound

| Substrate Class | Proposed Primary Mechanism | Key Intermediates |

| Phenols | Hydrogen Atom Transfer (HAT) followed by radical coupling | Phenoxy radical |

| Secondary Aromatic Amines | Electron Transfer (ET) followed by hydrolysis | Amine cation radical, quinone imine |

| Indolines | Oxidation and isomerization | Iminoquinone derivative |

| Alcohols (alkaline) | Hydrogen Atom Transfer (HAT) | Not specified |

This table summarizes mechanistic proposals from various studies. researchgate.net

Potential for this compound in New Analytical Probes and Research Tools

The unique properties of this compound as a stable, water-soluble radical have long made it a valuable tool in analytical chemistry, primarily as a standard for quantification in electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org It is also used as a chemical model for studying the reactions of peroxyl radicals to understand antioxidant mechanisms. wikipedia.org

More recently, a groundbreaking application has emerged in the field of nuclear magnetic resonance (NMR) spectroscopy. Researchers have demonstrated that Frémy's salt can be used as a highly effective, low-persistence polarizing agent for dissolution dynamic nuclear polarization (DDNP). In DDNP, the high electron spin polarization of a radical is transferred to nuclear spins in a sample at low temperature, dramatically enhancing the NMR signal by orders of magnitude. A major challenge has been the presence of the radical in the sample during NMR acquisition, which causes rapid signal decay.

Frémy's salt provides an elegant solution to this problem. It is highly effective at polarizing both ¹H and ¹³C nuclei, and crucially, it is very reactive and can be rapidly and quantitatively neutralized ("scavenged") under mild conditions with a reducing agent like sodium ascorbate just before NMR analysis. This novel use provides radical-free, highly polarized samples, overcoming a major limitation of the DDNP technique and making it more widely accessible and applicable for studying a range of molecules.

Q & A

Q. What are the critical physicochemical properties of potassium nitrosodisulfonate that researchers must consider during experimental design?

this compound (K₂NO₇S₂, CAS 14293-70-0) is an air-sensitive, orange crystalline solid with a molecular weight of 268.33 g/mol . Key properties include its hygroscopic nature, flammability (UN 2813, Hazard Class 4.3), and reactivity with water, which necessitates storage at 2–8°C in airtight containers . Researchers must account for its instability in humid or oxygen-rich environments by using inert atmospheres (e.g., nitrogen/argon gloveboxes) during handling . Characterization should include spectroscopic methods (e.g., IR for nitroso groups, mass spectrometry for molecular ion confirmation) and thermal analysis (TGA/DSC) to assess decomposition profiles.

Q. How should this compound be stored and handled to ensure experimental reproducibility and safety?

Methodological guidelines include:

- Storage : Maintain at 2–8°C in moisture-proof, light-resistant containers. Use desiccants (e.g., silica gel) to mitigate humidity .

- Safety Protocols : Wear nitrile gloves, lab coats, and goggles. Conduct experiments in fume hoods to avoid inhalation (H332 hazard) or skin contact (H312 hazard) .

- Waste Disposal : Neutralize residual material with cold alkaline solutions (e.g., 10% NaOH) before disposal to prevent exothermic reactions .

Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?

Synthesis challenges include its sensitivity to trace moisture and oxygen, which can lead to decomposition into sulfates or nitric oxide. Methodological solutions:

- Use anhydrous solvents (e.g., dried DMF or THF) and Schlenk-line techniques for reagent transfer .

- Monitor reaction progress via UV-Vis spectroscopy (λ~300 nm for nitroso absorption bands) to confirm intermediate formation .

- Optimize stoichiometry to minimize side products; for example, excess sulfonic acid precursors may improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different experimental conditions?

Contradictions often arise from variations in solvent polarity, temperature, or trace impurities. A systematic approach includes:

- Comparative Analysis : Design controlled experiments to isolate variables (e.g., solvent dielectric constant, temperature gradients) and tabulate results using standardized metrics (e.g., reaction rate constants, product yields) .

- Data Validation : Cross-reference findings with computational models (e.g., DFT calculations for reaction pathways) to identify outliers or experimental artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data, highlighting conditions where reactivity diverges (e.g., aqueous vs. non-aqueous media) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in radical-based reactions?

Advanced methodologies include:

- Spin Trapping : Use ESR spectroscopy with TEMPO or DMPO to detect transient radical intermediates during reactions .

- Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track nitroso/sulfonate group transfer mechanisms .

- Kinetic Profiling : Conduct stopped-flow experiments to measure rate constants for radical initiation/propagation steps under varying pH (2–12) .

Q. How can computational chemistry be integrated with experimental data to predict novel applications of this compound?

A hybrid approach involves:

- Molecular Dynamics Simulations : Model solvation effects and stability in protic/aprotic solvents to guide solvent selection .

- Reactivity Predictions : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .

- Machine Learning : Train algorithms on existing kinetic data to forecast catalytic efficiency in untested reactions (e.g., C–H activation) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Feasibility : Prioritize small-scale pilot studies to assess compound stability before scaling up (e.g., microreactor trials) .

- Novelty : Explore understudied applications, such as its role in photoredox catalysis or biodegradable polymer synthesis .

- Ethical Compliance : Adhere to institutional safety protocols for hazardous materials, ensuring proper training and waste management .

Q. What are best practices for presenting contradictory data in publications involving this compound?

- Structured Tables : Compare conflicting results (e.g., catalytic turnover numbers in different solvents) with annotations on experimental variables .

- Error Analysis : Include confidence intervals or uncertainty margins for kinetic data to clarify reproducibility limits .

- Hypothesis Testing : Use Bayesian statistics to evaluate the likelihood of competing mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.